![molecular formula C23H17BrN4OS B2542454 N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide CAS No. 422290-04-8](/img/structure/B2542454.png)
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide derivatives involves a multi-step process. Initially, benzoic acid is converted into ethyl benzoate, followed by benzohydrazide, and subsequently to 5-phenyl-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this intermediate with equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH). This method is efficient and yields a variety of N-substituted derivatives, which are characterized by spectral methods such as EI-MS, IR, and (1)H-NMR, confirming their successful synthesis .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is determined using crystallography. For instance, a related compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was analyzed to have an orthorhombic system with space group P212121. The unit cell parameters were a = 5.187 (5) Å, b = 15.754 (5) Å, c = 22.958 (5) Å, and a volume of 1876.0 (19) ų. The crystal structure was solved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically. This provides a basis for understanding the molecular structure of similar compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by S-arylation methods, which are noted for their simplicity and high conversion rates with short reaction times. The reactions proceed through the formation of intermediates, which are then further reacted with 2-bromoacetamide derivatives to yield the final products. These reactions are crucial for the introduction of various substituents that confer the desired biological activities on the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The crystallography data provides insights into the solid-state properties, such as the empirical formula, system, space group, unit cell parameters, and volume. The Hirshfeld surface and fingerprint plots, along with the electrostatic potential surface (ESP) determined by density functional theory, are indicative of the intermolecular interactions and potential reactivity of the compounds. These properties are essential for understanding the behavior of the compounds in biological systems and their potential as antimicrobial agents .
Antibacterial Evaluation and Case Studies
The synthesized compounds have been evaluated for their antibacterial properties. Most of the compounds in the series exhibited activity against selected microbial species to varying extents when compared to reference standards. Compound 6h, in particular, was found to be the most active against the panel of microbes tested. The series generally showed low toxicity, making them candidates for further biological screening, except for compound 6m, which exhibited higher cytotoxicity. These findings suggest that the compounds have potential as antimicrobial agents, and further studies could explore their efficacy in more complex biological systems or in vivo models .
Applications De Recherche Scientifique
Chemical Structure and Applications
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide is a compound with a complex structure featuring quinazoline, a heterocyclic compound known for its biological activity. Quinazoline derivatives like this one are part of a broader class of compounds that have attracted attention for their potential in various applications, including medicinal chemistry.
Medicinal Chemistry and Biological Activities
Quinazoline and its derivatives have been extensively studied due to their significant biological activities. These compounds are part of over 200 naturally occurring alkaloids. The quinazoline structure has been the basis for creating numerous medicinal agents due to its stability, allowing researchers to introduce various bioactive moieties. These compounds, including N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide, have been explored for antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Materials
Apart from their medicinal applications, quinazoline derivatives are also notable in the field of optoelectronic materials. These compounds have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The inclusion of quinazoline in π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. The electroluminescent properties of these compounds make them suitable for applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Additionally, their use in nonlinear optical materials and colorimetric pH sensors showcases the versatility of these compounds in various scientific applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4OS/c24-16-10-11-18-17(12-16)22-26-19-8-4-5-9-20(19)28(22)23(27-18)30-14-21(29)25-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAFDZREWSKHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)
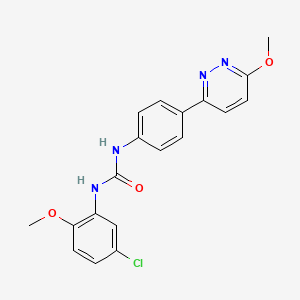

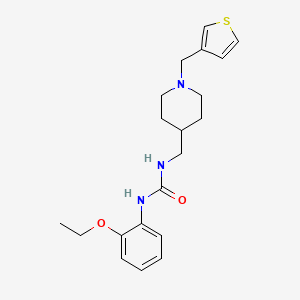
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)
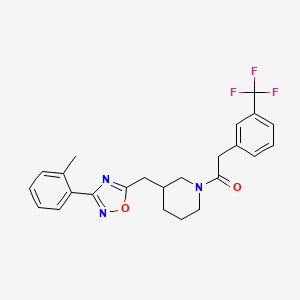
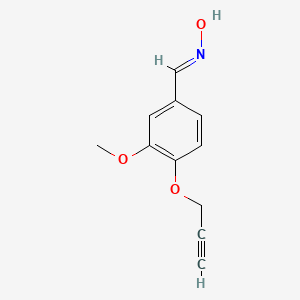
![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)
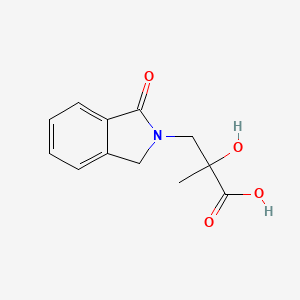
![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)
